2-amino-3-(5-chloro-1H-indol-2-yl)propanoicacid
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Overview
Description
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid typically involves the reaction of 5-chloroindole with a suitable amino acid precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 5-chloroindole is reacted with an amino acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand for certain receptors.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. It can act as a ligand for certain receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(1H-indol-3-yl)propanoic acid:
2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid:
Uniqueness
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid is unique due to the presence of the chlorine atom in the indole ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11ClN2O2 |
---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-10-6(3-7)4-8(14-10)5-9(13)11(15)16/h1-4,9,14H,5,13H2,(H,15,16) |
InChI Key |
NEVIXVHIAVQXJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)CC(C(=O)O)N |
Origin of Product |
United States |
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